![molecular formula C12H29N3O4Si B12589496 2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide CAS No. 489438-19-9](/img/structure/B12589496.png)
2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of a hydrazine carboxamide group and a triethoxysilyl propyl group, which contribute to its reactivity and versatility in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide typically involves the reaction of 2,2-dimethylhydrazine with a triethoxysilyl propyl derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography, depending on the specific requirements.
化学反应分析
Types of Reactions
2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triethoxysilyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
科学研究应用
2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and functionalized silanes.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
作用机制
The mechanism of action of 2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide involves its interaction with various molecular targets and pathways. The triethoxysilyl group allows for strong adhesion to surfaces, while the hydrazine carboxamide moiety can participate in hydrogen bonding and other interactions. These properties make the compound effective in modifying surfaces and enhancing the performance of materials.
相似化合物的比较
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Another organosilicon compound with similar applications in surface modification and material synthesis.
2-Bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide: Shares structural similarities and is used in similar chemical processes.
Uniqueness
2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide stands out due to its unique combination of a hydrazine carboxamide group and a triethoxysilyl propyl group. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in various fields.
属性
CAS 编号 |
489438-19-9 |
|---|---|
分子式 |
C12H29N3O4Si |
分子量 |
307.46 g/mol |
IUPAC 名称 |
1-(dimethylamino)-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C12H29N3O4Si/c1-6-17-20(18-7-2,19-8-3)11-9-10-13-12(16)14-15(4)5/h6-11H2,1-5H3,(H2,13,14,16) |
InChI 键 |
ZVVYWLIIAVXJQF-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCNC(=O)NN(C)C)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12589419.png)

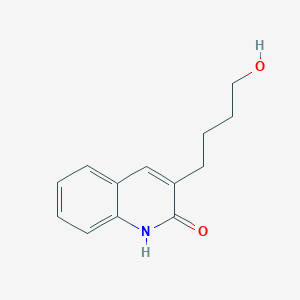
![N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12589449.png)
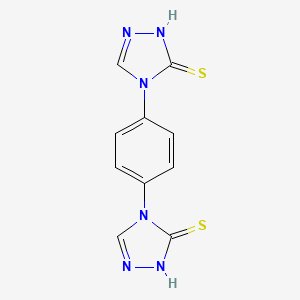

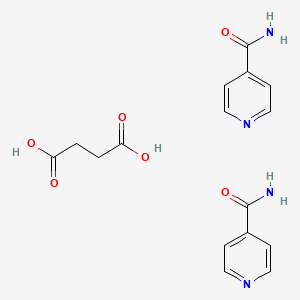
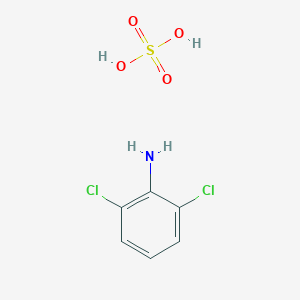

![N-(4-Chlorobutyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12589465.png)
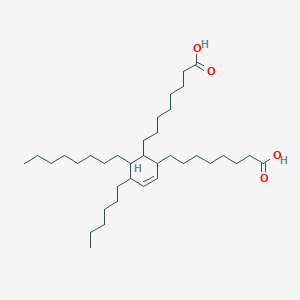
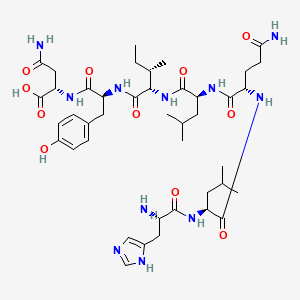
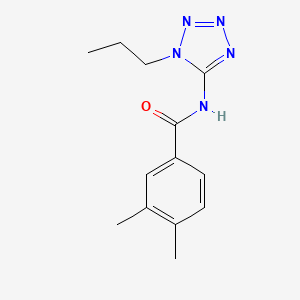
![3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12589499.png)
